molecular formula C11H13N3O2S B8592514 Naaa-IN-2

Naaa-IN-2

Cat. No. B8592514
M. Wt: 251.31 g/mol
InChI Key: UIOWYXXRERXCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06835727B2

Procedure details

Following general procedure 11, to a cold (0° C.), stirred solution of the amine (48) (100 mg, 1 equiv.) and Et3N (0.12 mL, 1.5 equiv.) in CH2Cl2 (5 mL) was added benzenesulfonyl chloride (0.08 mL, 1.1 equiv.). The resultant mixture was stirred at rt for 16 h. The mixture was then diluted with EtOAc and washed successively with 10% citric acid, H2O and brine. The organic extract was dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography (gradient elution: 30% EtOAc in hexane to 50% EtOAc in hexane) to afford the desired coupled product. The N-Boc group of the coupled product was then converted to the cyanamide (N—CN) following general procedure 3 (i.e. successive treatment with TFA and BrCN). The crude material was purified by flash chromatography (gradient elution: 30% EtOAc in hexane to 67% EtOAc in hexane) to afford the desired solid N-[(1-cyano-3-azetidinyl)methyl]benzenesulfonamide (50).
[Compound]
Name
amine
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.08 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C[CH2:2][N:3]([CH2:6]C)[CH2:4][CH3:5].[C:8]1([S:14](Cl)(=[O:16])=[O:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[N:18]#[C:19]N.C(O)(C(F)(F)F)=O.BrC#[N:30]>C(Cl)Cl.CCOC(C)=O>[C:6]([N:3]1[CH2:2][CH:5]([CH2:19][NH:18][S:14]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)(=[O:16])=[O:15])[CH2:4]1)#[N:30]

Inputs

Step One
Name
amine
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
0.12 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.08 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#CN
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed successively with 10% citric acid, H2O and brine
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (gradient elution: 30% EtOAc in hexane to 50% EtOAc in hexane)
CUSTOM
Type
CUSTOM
Details
to afford the
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (gradient elution: 30% EtOAc in hexane to 67% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(#N)N1CC(C1)CNS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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